2-(Trifluoromethyl)pyrimidine-4(3H)-thione
Overview
Description
2-(Trifluoromethyl)pyrimidine-4(3H)-thione is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and DNA damage response .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates .
Biochemical Pathways
Given its target, it can be inferred that it may impact pathways related toprotein degradation and cell cycle regulation .
Result of Action
The compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . Specifically, it shows good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)pyrimidine-4(3H)-thione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions can lead to changes in the biochemical pathways and overall cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions. These effects can have significant implications for understanding cell biology and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in the enzyme’s structure and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and overall health . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other critical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with thiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrimidine: Lacks the thione group but shares the trifluoromethyl-pyrimidine core.
4-(Trifluoromethyl)pyrimidine-2-thione: Similar structure but with different positioning of the trifluoromethyl and thione groups.
2-(Trifluoromethyl)pyrimidine-4-amine: Contains an amine group instead of a thione group.
Uniqueness: 2-(Trifluoromethyl)pyrimidine-4(3H)-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrimidine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYENIYCBTUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398282 | |
Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-43-5 | |
Record name | 2-(Trifluoromethyl)-4(3H)-pyrimidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC54426 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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